molecular formula C17H13BrO B14628385 3-(4-Bromophenyl)-1-(4-ethenylphenyl)prop-2-en-1-one CAS No. 54972-33-7

3-(4-Bromophenyl)-1-(4-ethenylphenyl)prop-2-en-1-one

Cat. No.: B14628385
CAS No.: 54972-33-7
M. Wt: 313.2 g/mol
InChI Key: TVMAIFASRKEXSU-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-1-(4-ethenylphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a bromine atom on one phenyl ring and an ethenyl group on the other, making it a unique derivative of chalcones.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-1-(4-ethenylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-bromoacetophenone and 4-vinylbenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts such as phase-transfer catalysts can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-1-(4-ethenylphenyl)prop-2-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or diols.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Epoxides, diols.

    Reduction: Saturated ketones, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Bromophenyl)-1-(4-ethenylphenyl)prop-2-en-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-1-(4-ethenylphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The α,β-unsaturated carbonyl system can act as a Michael acceptor, allowing the compound to form covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes and disruption of cellular processes, contributing to its biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-1-(4-ethenylphenyl)prop-2-en-1-one
  • 3-(4-Methylphenyl)-1-(4-ethenylphenyl)prop-2-en-1-one
  • 3-(4-Fluorophenyl)-1-(4-ethenylphenyl)prop-2-en-1-one

Uniqueness

The presence of the bromine atom in 3-(4-Bromophenyl)-1-(4-ethenylphenyl)prop-2-en-1-one imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activities. Compared to its analogs with different substituents, this compound may exhibit distinct reactivity patterns and biological effects.

Properties

CAS No.

54972-33-7

Molecular Formula

C17H13BrO

Molecular Weight

313.2 g/mol

IUPAC Name

3-(4-bromophenyl)-1-(4-ethenylphenyl)prop-2-en-1-one

InChI

InChI=1S/C17H13BrO/c1-2-13-3-8-15(9-4-13)17(19)12-7-14-5-10-16(18)11-6-14/h2-12H,1H2

InChI Key

TVMAIFASRKEXSU-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Br

Origin of Product

United States

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